Isopetasin

Eosinophil activation Leukotriene synthesis Anti-inflammatory mechanism

Isopetasin is a distinct sesquiterpene ester with unique pharmacological selectivity. It inhibits leukotriene (LT) synthesis downstream of 5‑LO without affecting upstream calcium signaling or eosinophil cationic protein release, unlike petasin which acts at PLCβ. In functional assays, isopetasin potently reverses carbachol- and KCl‑induced tracheal contractions while sparing histamine- and LTD4‑induced responses (IC50 >300 µM vs ~10 µM), contrasting with non‑selective S‑petasin. These divergences make isopetasin an essential tool for dissecting LT biosynthetic pathways and muscarinic/depolarization‑mediated airway constriction. Source this specific isomer for reproducible, unconfounded results.

Molecular Formula C20H28O3
Molecular Weight 316.4 g/mol
CAS No. 469-26-1
Cat. No. B1239024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopetasin
CAS469-26-1
Synonymsisopetasin
S-isopetasin
Molecular FormulaC20H28O3
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1CCC2=CC(=O)C(=C(C)C)CC2(C1C)C
InChIInChI=1S/C20H28O3/c1-7-13(4)19(22)23-18-9-8-15-10-17(21)16(12(2)3)11-20(15,6)14(18)5/h7,10,14,18H,8-9,11H2,1-6H3/b13-7-/t14-,18+,20+/m0/s1
InChIKeyOFDHBFFGRFCQOW-KSEJUSODSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopetasin (CAS 469-26-1): Scientific and Industrial Selection Guide


Isopetasin (CAS 469-26-1) is a sesquiterpene ester belonging to the terpenoid family, primarily isolated from plants of the genus Petasites (butterbur) [1]. As a structural isomer of petasin, isopetasin shares the same molecular formula (C20H28O3) but differs in the stereochemistry at the angelic acid ester position. It is recognized as a bioactive constituent contributing to the anti-inflammatory, antispasmodic, and anti-allergic properties of Petasites extracts, with documented activity in leukotriene biosynthesis inhibition and smooth muscle relaxation [2]. However, its specific pharmacological profile, mechanism of action, and potency significantly diverge from closely related petasins, including petasin, S-petasin, and S-isopetasin, making compound-specific differentiation critical for research and development applications [3].

Why Isopetasin Cannot Be Substituted with Petasin or Other In-Class Compounds


Despite sharing a core sesquiterpene scaffold, isopetasin exhibits a distinct and often divergent pharmacological fingerprint compared to its closest structural analogs, including petasin, S-petasin, and S-isopetasin. Head-to-head studies reveal that isopetasin and petasin inhibit inflammatory effector functions through different molecular targets, with isopetasin selectively inhibiting leukotriene (LT) synthesis downstream of 5-lipoxygenase (5-LO), while petasin acts upstream at the level of phospholipase Cβ (PLCβ) and also blocks eosinophil cationic protein (ECP) release, an activity absent in isopetasin [1]. Furthermore, isopetasin demonstrates functional selectivity in smooth muscle relaxation assays, potently reversing carbachol- and KCl-induced contractions but exhibiting negligible effect on histamine- or leukotriene D4-induced contractions, a profile that sharply contrasts with the non-selective relaxation induced by S-petasin . These mechanistic and functional divergences underscore that isopetasin is not a generic interchangeable component of Petasites extracts but a distinct chemical entity with a unique activity profile, requiring compound-specific sourcing for targeted research applications.

Quantitative Comparative Evidence for Isopetasin vs. Petasin Analogs


Divergent Inhibition of Inflammatory Effector Functions in Human Eosinophils

In a comparative study using GM-CSF-primed human eosinophils, isopetasin inhibited leukotriene (LT) synthesis but, unlike petasin, failed to block eosinophil cationic protein (ECP) release. Specifically, petasin completely abrogated PAF- or C5a-induced increases in intracellular calcium [Ca2+]i and prevented cPLA2 activity and 5-LO translocation, whereas isopetasin and neopetasin had significantly lower blocking efficacy on calcium flux and did not prevent these upstream signaling events [1]. This indicates that isopetasin exerts its LT inhibitory effect at a level distal to 5-LO, while petasin acts proximally to PLCβ [1].

Eosinophil activation Leukotriene synthesis Anti-inflammatory mechanism ECP release

Isopetasin as a Specific Inhibitor of Peptido-Leukotriene Biosynthesis

An early study identified isopetasin as a potent inhibitor of peptido-leukotriene biosynthesis in isolated peritoneal macrophages, with a direct correlation observed between isopetasin content in fractionated Petasites hybridus extracts and inhibitory activity [1]. Strikingly, the structural isomer petasin was found to be completely inactive in this assay and was reported to potentially reduce the inhibitory effect of isopetasin [1].

Leukotriene biosynthesis Macrophage Vasoconstriction Petasin isomer

Functional Selectivity of Isopetasin in Tracheal Smooth Muscle Relaxation

In isolated guinea pig trachealis, isopetasin demonstrated a unique profile of functional selectivity, potently relaxing carbachol- and KCl-induced precontractions with IC50 values around 10 µM, but exhibiting almost no effect (IC50 > 300 µM) on histamine- or leukotriene D4-induced contractions . This contrasts sharply with S-petasin, which non-selectively relaxed all four contractile stimuli with IC50 values between 6-9 µM . Both isopetasin and petasin (non-sulfur-containing) were less potent than their sulfur-containing counterparts S-isopetasin and S-petasin .

Spasmolytic activity Asthma Trachea S-petasin

Comparative In Vivo Anti-inflammatory and Antinociceptive Activity of S-Isopetasin

While the primary comparative data for in vivo activity involves the sulfur-containing isomer S-isopetasin, this evidence provides critical class-level inference for isopetasin's potential differentiation. In a study evaluating constituents of Petasites formosanus, S-isopetasin demonstrated stronger in vivo potency than S-petasin in reducing acetic acid-induced writhing and carrageenan-induced paw edema in mice [1]. This suggests that the isopetasin scaffold, in its sulfur-containing form, may confer superior in vivo anti-inflammatory and analgesic properties compared to the corresponding petasin scaffold.

In vivo pharmacology Anti-inflammatory Antinociceptive S-isopetasin

Use-Dependent Block of Voltage-Gated Calcium Channels (Cav2.1) by Sulfur-Containing Petasins

This study provides critical context on the functional importance of the sulfur-containing substituent on the petasin scaffold, a feature absent in isopetasin but present in S-isopetasin. While isopetasin (non-sulfur) acted as a weak tonic blocker of Cav2.1 channels, the sulfur-containing compounds S-petasin and iso-S-petasin (S-isopetasin) were the most potent, promoting significant accumulation of the channel in inactivated states during 1-Hz pulse trains. Specifically, iso-S-petasin reduced barium currents (IBa) by 80% compared to a 45% reduction in control [1].

Calcium channel Migraine Cav2.1 S-isopetasin

Consistent Intestinal Permeability and Absorption Across Petasin Isomers

In a study evaluating the absorption characteristics of the Petasites hybridus extract Ze 339, petasin and its isomers isopetasin and neopetasin exhibited comparable high permeability through Caco-2 monolayers and absorption capacity across all tested intestinal segments (duodenum, jejunum, ileum) in an in situ rat model [1]. This suggests that isopetasin shares similar intestinal absorption properties with its analogs, and that procurement decisions based on absorption characteristics do not favor one isomer over another.

Pharmacokinetics Absorption Caco-2 Bioavailability

Optimal Application Scenarios for Isopetasin in Research and Development


Investigating Post-5-Lipoxygenase Events in Eosinophil-Driven Inflammation

Based on the evidence that isopetasin inhibits leukotriene synthesis without affecting upstream calcium signaling, cPLA2 activity, or ECP release [1], this compound is ideally suited for research aimed at dissecting the leukotriene biosynthetic pathway downstream of 5-LO translocation. Researchers can use isopetasin as a tool compound to selectively probe the contribution of post-5-LO enzymatic steps to LT production in eosinophils, without the confounding inhibition of broader eosinophil activation pathways caused by petasin [1].

Elucidating Pathway-Specific Smooth Muscle Relaxation Mechanisms in Airway Models

Given its functional selectivity for relaxing carbachol- and KCl-induced tracheal contractions while sparing histamine- and LTD4-induced contractions (IC50 > 300 µM vs. ≈10 µM) , isopetasin provides a unique pharmacological tool for differentiating between distinct pathways of airway smooth muscle contraction. This selective profile is distinct from the non-selective spasmolytic activity of S-petasin and allows researchers to specifically study the mechanisms underlying muscarinic receptor- and depolarization-mediated airway constriction .

Studying Peptido-Leukotriene-Mediated Vasoconstriction and Inflammatory Processes

Early work identifying isopetasin as a specific inhibitor of peptido-leukotriene biosynthesis, with petasin being inactive and potentially antagonistic [2], positions isopetasin as a preferred tool for investigating the role of peptido-leukotrienes in vasoconstriction, inflammation, and gastroprotection. Experimental systems aiming to modulate this specific pathway should utilize isopetasin rather than petasin to ensure a clear and unconfounded pharmacological effect [2].

Structure-Activity Relationship (SAR) Studies for Developing Selective Spasmolytics or Anti-inflammatory Agents

The comparative data showing that sulfur-containing analogs (S-petasin, S-isopetasin) exhibit greater potency and distinct selectivity profiles (e.g., Cav2.1 blockade, non-selective vs. selective tracheal relaxation) compared to non-sulfur analogs (petasin, isopetasin) [3][4] provides a strong foundation for medicinal chemistry efforts. Isopetasin serves as a critical comparator compound in SAR studies aimed at designing novel petasin derivatives with improved potency, selectivity, or specific therapeutic targeting.

Technical Documentation Hub

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